4-Fluoropyridine-2-sulfonamide
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Overview
Description
4-Fluoropyridine-2-sulfonamide is a chemical compound with the CAS number 2174007-66-8 . It belongs to the class of sulfonamides, which are synthetic antimicrobial agents that contain the sulfonamide group .
Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The exact molecular structure of 4-Fluoropyridine-2-sulfonamide is not specified in the retrieved sources.Scientific Research Applications
Synthesis and Complexation
4-Fluoropyridine-2-sulfonamide and its derivatives, such as tosylated 4-aminopyridine, are utilized in the synthesis and complexation with metal ions like Nickel (II) and Iron (II). These compounds, after complexation, show potential in enhancing the biological and catalytic capabilities of ligands, which is significant in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Structural Alert and Drug Design
The sulfonamide group, a key component in 4-Fluoropyridine-2-sulfonamide, is integral in medicinal chemistry. It forms the basis of sulfonamide antibacterials and is recognized for its role in inhibiting specific enzymes. Despite historical misconceptions regarding its safety, recent studies illustrate its significance and safety in drug design, debunking previous myths associated with sulfonamide-induced allergies (Kalgutkar, Jones, & Sawant, 2010).
Fluorogenic Sensors and Kinetic Stabilizers
Compounds like 4-Fluoropyridine-2-sulfonamide are explored for their roles in developing fluorogenic sensors and kinetic stabilizers for proteins such as transthyretin (TTR). These molecules can selectively bind and stabilize TTR, inhibiting its dissociation and preventing amyloid fibril formation, which is crucial in combating diseases like amyloidosis (Suh et al., 2013).
Antibacterial Activity and Resistance
Derivatives of 4-Fluoropyridine-2-sulfonamide, such as those derived from carvacrol, demonstrate significant antibacterial activity against resistant Staphylococcus aureus strains. This highlights their potential in addressing antibiotic resistance, a growing concern in healthcare (Oliveira et al., 2016).
Environmental Monitoring and Analysis
The sulfonamide group is also significant in environmental chemistry, particularly in monitoring and analyzing environmental contaminants like antibiotics in water sources. Techniques involving high-performance liquid chromatography and mass spectrometry are used for detecting these compounds due to their sensitivity and selectivity (Peixoto et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-fluoropyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKYVOBYJZIBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropyridine-2-sulfonamide |
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